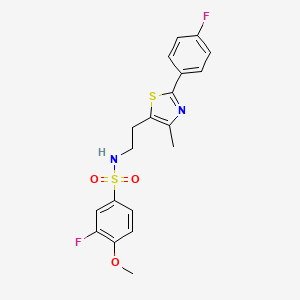

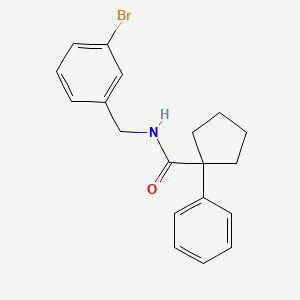

3-fluoro-N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-4-methoxybenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fluorinated compounds are widely used in various fields such as molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and improve their performance .

Synthesis Analysis

The synthesis of fluorinated compounds has attracted more and more attention from biologists and chemists . There are two main strategies for the enzymatic synthesis of fluorinated compounds: (1) C-F bonds are directly formed to obtain fluorine-containing compounds. (2) Complex fluorinated compounds are synthesized from simple fluorine-containing modules .Molecular Structure Analysis

The structure of fluorinated compounds is key to their properties and functions. For example, the loop structure of fluorinase is key to forming the C-F bond .Chemical Reactions Analysis

Achieving selective fluorination is still a huge challenge under mild conditions . Various methods have been developed for the synthesis of fluorinated compounds, including the use of complex AlF3 and CuF2 at 450–500 °C .Physical And Chemical Properties Analysis

Fluorine has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements . Moreover, fluorine can change the pKa, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups .Wissenschaftliche Forschungsanwendungen

Cyclooxygenase-2 Inhibitors

A study by Hashimoto et al. (2002) explored derivatives of benzenesulfonamide, similar to the compound , for their ability to inhibit cyclooxygenase-2 (COX-2). They found that introducing a fluorine atom increased COX-2 potency and selectivity. This research is significant for understanding the treatment of conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Anticancer Potential

Tsai et al. (2016) synthesized and evaluated aminothiazole-paeonol derivatives, which are structurally related to the specified compound. They demonstrated high anticancer potential against human gastric and colorectal adenocarcinoma cells. This shows the potential use of similar compounds in developing anticancer agents (Tsai et al., 2016).

Corrosion Inhibition

Kaya et al. (2016) investigated piperidine derivatives, which include a benzenesulfonamide moiety, for their effectiveness in inhibiting corrosion on iron surfaces. These findings are relevant to industrial applications where corrosion prevention is crucial (Kaya et al., 2016).

Fluorinating Reagents

Yasui et al. (2011) discussed a novel fluorinating reagent, N-fluoro-benzenesulfonimide, which has implications for enantioselective fluorination in chemical synthesis. The research highlights the use of fluorinated benzenesulfonamide derivatives in improving the selectivity of chemical reactions (Yasui et al., 2011).

Crystal Structures

Rodrigues et al. (2015) examined the crystal structures of compounds containing benzenesulfonamide, providing insights into their molecular architecture. Understanding these structures is fundamental to the development of new materials and drugs (Rodrigues et al., 2015).

Wirkmechanismus

Target of Action

The primary target of the compound 3-fluoro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxybenzene-1-sulfonamide is the peroxisome proliferator-activated receptors (PPARs), which are a group of nuclear receptor proteins . These receptors play an essential role in the regulation of cellular differentiation, development, and metabolism .

Mode of Action

3-fluoro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxybenzene-1-sulfonamide interacts with its targets, the PPARs, by binding to them . This binding activates the PPARs, which then bind to specific DNA sequences known as PPAR response elements (PPREs) . This binding and activation process leads to the transcription of specific genes, resulting in various cellular changes .

Biochemical Pathways

The activation of PPARs by 3-fluoro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxybenzene-1-sulfonamide affects several biochemical pathways. These include pathways involved in lipid metabolism, glucose homeostasis, cell proliferation, differentiation, and apoptosis . The downstream effects of these pathway alterations can lead to changes in cellular function and overall organism health .

Result of Action

The molecular and cellular effects of 3-fluoro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxybenzene-1-sulfonamide’s action are diverse, given its role in activating PPARs. These effects can include changes in lipid and glucose metabolism, cell differentiation, and apoptosis . These changes can have significant impacts on the health and function of cells and tissues.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-fluoro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F2N2O3S2/c1-12-18(27-19(23-12)13-3-5-14(20)6-4-13)9-10-22-28(24,25)15-7-8-17(26-2)16(21)11-15/h3-8,11,22H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAALTKSBEFEUEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F2N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-4-methoxybenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B2446783.png)

![6,7-dimethyl-3-(2-(3-(methylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2446789.png)

![1-[(5-Chloropyrimidin-2-yl)amino]-2-(furan-2-yl)propan-2-ol](/img/structure/B2446795.png)

![ethyl (E)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-3-[(2,4-dichlorophenyl)carbamoylamino]prop-2-enoate](/img/structure/B2446796.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2446799.png)

![4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2446804.png)

![1-(4-methylphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2446805.png)